molecular formula C8H15NO6 B12399088 N-Acetyl-D-mannosamine-13C-1

N-Acetyl-D-mannosamine-13C-1

Cat. No.: B12399088
M. Wt: 222.20 g/mol
InChI Key: MBLBDJOUHNCFQT-PWTHVSMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-D-mannosamine-13C-1: is a stable isotope-labeled compound, specifically labeled with carbon-13 at the first carbon position. This compound is a derivative of N-Acetyl-D-mannosamine, which is an essential precursor of N-acetylneuraminic acid, a specific monomer of bacterial capsular polysialic acid . The labeling with carbon-13 makes it particularly useful in various scientific research applications, especially in the fields of biochemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-Acetyl-D-mannosamine-13C-1 involves the incorporation of the carbon-13 isotope into the N-Acetyl-D-mannosamine molecule. One common method is the base-catalyzed epimerization of N-Acetyl-D-glucosamine, which results in a mixture of N-Acetyl-D-glucosamine and N-Acetyl-D-mannosamine . The carbon-13 isotope can be introduced during the synthesis of the starting materials or through isotopic exchange reactions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications for research use .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-D-mannosamine-13C-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific research purposes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Acetyl-D-mannosaminic acid, while reduction could produce N-Acetyl-D-mannosamine alcohol derivatives .

Scientific Research Applications

Chemistry: N-Acetyl-D-mannosamine-13C-1 is used as a tracer in metabolic studies to understand the biosynthesis and metabolism of sialic acids. Its stable isotope labeling allows for precise quantification and tracking in complex biological systems .

Biology: In biological research, this compound is used to study the role of sialic acids in cellular processes, including cell signaling, adhesion, and immune response. It is also used to investigate the transport and metabolism of sialic acids in bacterial systems .

Medicine: this compound has potential therapeutic applications in the treatment of diseases related to sialic acid metabolism, such as GNE myopathy. It is being studied for its ability to increase sialylation of glycoproteins, which may have implications for treating muscle atrophy and other related conditions .

Industry: In the industrial sector, this compound is used in the production of glycoproteins and other biopharmaceuticals. Its role in enhancing the sialylation profile of recombinant proteins makes it valuable in the development of more effective and stable therapeutic proteins .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H15NO6

Molecular Weight

222.20 g/mol

IUPAC Name

N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide

InChI

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8-/m1/s1/i1+1

InChI Key

MBLBDJOUHNCFQT-PWTHVSMESA-N

Isomeric SMILES

[13CH3]C(=O)N[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)O

Origin of Product

United States

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